Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which incorporates a thieno ring fused with a pyridine ring, along with an amino group and an ethyl carboxylate moiety. Such structural features contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate has been explored through various chemical pathways, often involving the reaction of thieno[2,3-b]pyridine derivatives with amino and carboxylate groups. Several studies have reported methods for its synthesis, highlighting its relevance in drug development and organic synthesis .
The synthesis of ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes:
This method yields the desired compound in moderate to good yields depending on the specific conditions employed .
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate features a thieno ring fused to a pyridine ring with an amino group at position 3 and an ethyl carboxylate group at position 2. The molecular formula is C_12H_12N_2O_2S.
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical transformations:
The reactions typically require careful control of temperature and pH to ensure high yields and selectivity .
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate exhibits biological activity primarily through its interaction with specific enzymes or receptors involved in inflammatory pathways. Its mechanism of action may involve:
Experimental studies have demonstrated that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines .
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate has potential applications in:
Research continues into optimizing its efficacy and exploring new therapeutic avenues based on its structural features .
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (C₁₁H₁₂N₂O₂S, MW 236.29 g/mol) exemplifies the strategic molecular design of bioactive heterocycles. Its structure features three distinct pharmacophoric elements: (1) a primary amino group at position 3 capable of nucleophilic reactions and hydrogen bonding; (2) a methyl substituent at position 6 providing steric modulation and lipophilicity enhancement; and (3) an ethyl carboxylate at position 2 serving as a versatile synthetic handle for derivatization [1]. This configuration creates multiple reaction centers—the electron-rich amino group participates in condensations to form Schiff bases or heterocyclic systems, while the ester undergoes hydrolysis, aminolysis, or hydrazide formation.
Spectroscopic characterization reveals distinctive properties: ¹H NMR (CDCl₃) displays characteristic signals at δ 1.39 (t, J=7.2 Hz, ethyl CH₃), 2.68 (s, 6-methyl), 4.36 (q, J=7.2 Hz, ethyl CH₂), 5.89 (br s, NH₂), and aromatic protons at 7.16 and 7.81 ppm (d, J=8.3 Hz) [1]. These signals confirm the electronic environment of each proton and validate the structural integrity. The compound typically crystallizes as a yellow solid with a melting point range of 178-180°C, consistent with its high polarity and crystalline packing.
Table 1: Key Molecular Descriptors of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂S | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 236.29 g/mol | Determines pharmacokinetic properties |
Hydrogen Bond Donors | 2 (NH₂) | Facilitates target binding via H-bond interactions |
Hydrogen Bond Acceptors | 4 (N, O, S) | Enhances solubility and target engagement |
Topological Polar Surface Area | 86.6 Ų | Predicts membrane permeability |
logP (Calculated) | 2.1 | Indicates moderate lipophilicity |
This compound’s synthetic utility stems from its three modifiable functional groups, enabling diverse chemical transformations that underpin structure-activity relationship (SAR) exploration. The high-yielding synthesis (97%) from 2-chloro-6-methylnicotinonitrile and ethyl thioglycolate in DMF with sodium ethoxide establishes its accessibility [1]:
Synthetic Procedure:
This efficient protocol enables gram-scale production, making the compound a practical building block for drug discovery programs. Its reactivity profile supports three primary derivatization pathways:
The 3-amino group undergoes cyclocondensation to form imidazothienopyridines, triazolopyridines, and pyrimidines—scaffolds prevalent in kinase inhibitors and antimicrobial agents [1] [7]. For example, reaction with ortho-esters yields imidazo[4,5-b]pyridines, while condensation with aldehydes forms Schiff bases that can be cyclized into triazole derivatives. These transformations exploit the nucleophilicity of the amino group adjacent to the electron-withdrawing carboxylate, enhancing cyclization efficiency.
The ethyl ester undergoes aminolysis to generate carboxamides with demonstrated biological activities. Patent literature reveals substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides as potent modulators of:
Table 2: Biologically Active Derivatives Synthesized from the Title Compound
Derivative Structure | Biological Activity | Reference |
---|---|---|
3-Amino-6-methyl-N-(3-trifluoromethylphenyl) | PLC-δ1 inhibition (GI₅₀ = 30 nM, MDA-MB-435) | [4] |
3-Amino-6-(4-hydroxypiperidin-1-yl)carboxamide | ALPase enhancement (EC₂₀₀ = 0.18 μM, osteoblasts) | [6] |
3-Amino-4-(1,1-difluoropropyl)-6-(4-aminopiperidinyl) | Antitubercular (IC₉₀ = 1.2 μM, M. tuberculosis) | [5] |
3-Amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl} | Bone anabolic agent (in vivo efficacy at 1 mg/kg) | [6] |
Systematic modifications yield analogs with enhanced potency:
The strategic incorporation of thieno[2,3-b]pyridines into medicinal chemistry began in earnest during the 2000s, paralleling advances in heterocyclic synthesis and target-based drug design. Early applications exploited the scaffold’s resemblance to purine nucleobases, leading to kinase inhibitor development. The title compound gained prominence when high-throughput screening (HTS) campaigns identified its derivatives as hits against oncology and infectious disease targets [3] [7].
Key milestones include:
Table 3: Historical Evolution of Thieno[2,3-b]pyridine-Based Drug Discovery
Time Period | Therapeutic Focus | Key Advances | Chemical Evolution |
---|---|---|---|
2000-2005 | Kinase Inhibitors | Identification as c-Src ATP-competitive scaffolds | 6-Aryl substitutions for hydrophobic pocket binding |
2006-2010 | Anticancer Agents | NCI-60 screening hits (GI₅₀ = 30-100 nM) | Carboxamide derivatization at C2 position |
2011-2015 | Antitubercular Compounds | LepB-targeted inhibitors (IC₉₀ = 1.2 μM) | 4-(1,1-Difluoropropyl) side chain optimization |
2016-Present | Bone Anabolic Agents | ALPase enhancers (EC₂₀₀ = 0.18 μM) | Piperidine ether modifications for oral bioavailability |
Synthetic methodology advancements have been equally transformative. While early routes relied on Hantzsch-type condensations, modern approaches employ:
These developments position ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate as a cornerstone intermediate for 21st-century drug discovery—enabling rapid generation of structurally diverse libraries targeting increasingly complex disease mechanisms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9